A-Technical-Guide-to-N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide
A-Technical-Guide-to-N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide, a fluorinated aromatic amide of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via amidation, outlines methods for its characterization, discusses its potential applications, and summarizes critical safety and handling procedures. Designed for researchers and professionals in drug development and chemical synthesis, this guide consolidates essential data to facilitate further investigation and application of this versatile molecule.
Chemical Identity and Properties
N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide is a substituted anilide. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety and bioisostere for groups like chlorine, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it an attractive scaffold for agrochemical and pharmaceutical research.
Systematic IUPAC Name: N-[3-(Trifluoromethyl)phenyl]-2-methylbenzamide
Common Name: 3'-Trifluoromethyl-o-toluanilide
CAS Number: 1939-22-6[2]
Molecular Structure:
(Image generated for illustrative purposes)
Physicochemical Data
The key quantitative properties of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding the compound's pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂F₃NO | PubChem |
| Molecular Weight | 279.26 g/mol | PubChem |
| Melting Point | Not available | N/A |
| Boiling Point (Predicted) | 468.4 °C | Chemcasts[3] |
| LogP (Octanol/Water) | 3.5 (Predicted) | PubChem[4] |
| Water Solubility (logS) | -4.2 (Predicted) | Cheméo[2] |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide is the nucleophilic acyl substitution (amidation) between an activated carboxylic acid derivative and an aniline.
Recommended Synthetic Pathway: Schotten-Baumann Reaction
The preferred laboratory-scale synthesis involves the reaction of 2-methylbenzoyl chloride with 3-(trifluoromethyl)aniline. This method is advantageous due to the high reactivity of the acyl chloride, the commercial availability of the starting materials, and typically high yields. The reaction is generally performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct.
Causality of Reagent Choice:
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2-Methylbenzoyl Chloride: As an acyl chloride, it is a highly reactive electrophile, ensuring the reaction proceeds efficiently at or below room temperature.
-
3-(Trifluoromethyl)aniline: The amine group acts as the nucleophile. The trifluoromethyl group is strongly deactivating, which slightly reduces the nucleophilicity of the amine compared to aniline, but the reaction remains facile.[5]
-
Base (e.g., Pyridine or Triethylamine): Essential for scavenging the hydrochloric acid generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, including steps for reaction monitoring, extraction, and purification to ensure high purity of the final product.
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Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq, e.g., 5.0 g, CAS: 98-16-8) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.[5]
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Reaction Initiation: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add a solution of 2-methylbenzoyl chloride (1.05 eq) in anhydrous DCM (20 mL) dropwise to the stirred aniline solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Aqueous Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected chemical shifts and signals can be predicted based on its structure.
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¹H-NMR: Expect aromatic protons in the 7.0-8.0 ppm range. The methyl protons (-CH₃) from the toluidine moiety should appear as a singlet around 2.3-2.5 ppm. The amide proton (N-H) will likely be a broad singlet further downfield (>8.5 ppm).
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¹³C-NMR: Aromatic carbons will appear between 120-140 ppm. The trifluoromethyl carbon (-CF₃) will show a characteristic quartet due to C-F coupling. The carbonyl carbon (C=O) will be observed around 165-170 ppm.
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IR Spectroscopy: Key signals include a sharp N-H stretch around 3300 cm⁻¹, a strong C=O (amide I band) stretch near 1660 cm⁻¹, and strong C-F stretching bands between 1100-1350 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 279.09.
Applications and Research Interest
While specific, large-scale applications for N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide are not extensively documented, its structure is analogous to compounds with known biological activity. Benzamides and toluanilides are common motifs in pharmaceuticals and agrochemicals.[6][7]
-
Drug Discovery Scaffold: The trifluoromethylphenyl group is a key component in many modern pharmaceuticals, enhancing metabolic stability and membrane permeability.[1] This compound serves as a valuable intermediate or fragment for building more complex molecules targeting various biological pathways.
-
Agrochemical Research: Similar anilide structures are found in fungicides and herbicides. This molecule could be a starting point for developing new crop protection agents.
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Materials Science: Aromatic amides can exhibit interesting properties like hydrogen bonding-induced self-assembly, making them candidates for investigation in polymer and materials science.[6]
Safety and Handling
As a research chemical, N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide should be handled with appropriate care. Safety data is often extrapolated from similar compounds.
-
Hazard Classification (Anticipated): Based on related anilides, it may be classified as harmful if swallowed, and cause skin and serious eye irritation.[8][9]
-
GHS Pictograms (Anticipated): GHS07 (Exclamation Mark)
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Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid:
References
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Cheméo. (n.d.). Chemical Properties of 3'-Trifluoromethyl-o-toluanilide (CAS 1939-22-6). Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-3-methylbutyl-. Retrieved from [Link]
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PubChem. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. Retrieved from [Link]
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PubChem. (n.d.). N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide. Retrieved from [Link]
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Chemcasts. (n.d.). n-[2-(Trifluoromethyl)phenyl]benzamide (CAS 2946-71-6) Properties. Retrieved from [Link]
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PubChem. (n.d.). 3-Trifluoromethylisobutyranilide. Retrieved from [Link]
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PubChem. (n.d.). 3-fluoro-2-methyl-N-phenylbenzamide. Retrieved from [Link]
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MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluorosulfonyl-N-(2-pyridylmethyl)benzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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MDPI. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]
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PubChem. (n.d.). Benzamide, 2-methyl-N-phenyl-5-(trifluoromethyl)-. Retrieved from [Link]
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